molecular formula C16H20N2O2 B1348190 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine CAS No. 356093-05-5

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

Cat. No. B1348190
M. Wt: 272.34 g/mol
InChI Key: YKTUGLXMPJZNJV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine, also known as 2-DPMPEA, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various experiments, such as synthesis, drug delivery, and cellular imaging.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Synthesis of Heterocyclic Compounds : Propargylic alcohols, including structures similar to the queried compound, serve as versatile building blocks in organic synthesis. They have been utilized to develop novel strategies for constructing polycyclic systems such as pyridines, quinolines, and isoquinolines, which are important in medicinal chemistry and drug discovery (Mishra, Nair, & Baire, 2022).

Biological Activity

  • Anticancer Activity : Pyridine derivatives, including those structurally related to the query, have demonstrated a broad spectrum of biological activities. Notably, pyridine-based Cu(II) complexes have shown significant anticancer potency against various cancer cell lines. This highlights the potential of metal complexes of pyridine derivatives as potent anticancer agents (Alshamrani, 2023).

Material Science

  • Conducting Polymers : Compounds with pyridine units play a crucial role in the development of conducting polymers. For instance, poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a conducting polymer, benefits from advancements in organic synthesis techniques that involve pyridine derivatives. This has implications for organic electronic devices, highlighting the importance of pyridine derivatives in enhancing electrical conductivity and transparency in organic materials (Shi, Liu, Jiang, & Xu, 2015).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-12-14-4-3-8-17-11-14/h3-6,8,10-11,18H,7,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTUGLXMPJZNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365785
Record name 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

CAS RN

356093-05-5
Record name 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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